1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
1’-(2-Methoxynicotinoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound that features a spirocyclic structure. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework, which includes both isobenzofuran and piperidine moieties, contributes to its stability and reactivity.
Mechanism of Action
Target of Action
The primary target of this compound, also known as 1’-(2-methoxypyridine-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one, is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting factor Xa, the compound prevents the formation of thrombin, a key enzyme in blood clot formation .
Mode of Action
As a potent, selective, and efficacious inhibitor, the compound binds to factor Xa, preventing its interaction with its substrates and thereby blocking the progression of the coagulation cascade . This results in a decrease in thrombin formation and ultimately a reduction in blood clot formation .
Biochemical Pathways
The compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting factor Xa, the compound disrupts this pathway, preventing the conversion of prothrombin to thrombin, a key step in clot formation .
Pharmacokinetics
The compound exhibits good pharmacokinetic properties, including quick dissolution, linear pharmacokinetics, and good bioavailability . It is an immediate-release form of a peroral drug, indicating a rapid onset and offset of action . The Absorption, Distribution, Metabolism, and Elimination (ADME) properties of the compound contribute to its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of blood clot formation . By preventing the formation of thrombin, the compound reduces the risk of thromboembolic disorders, including stroke in nonvalvular atrial fibrillation, thromboprophylaxis after hip or knee replacement, treatment of deep vein thrombosis or pulmonary embolism, and prevention of recurrent deep vein thrombosis and pulmonary embolism .
Preparation Methods
The synthesis of 1’-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multi-step reactions. One common synthetic route includes the condensation of ninhydrin with amino-naphthoquinones, followed by oxidative cleavage of the resulting vicinal diols . This method is advantageous due to its mild reaction conditions and high yields. Industrial production methods may involve similar steps but are optimized for scalability and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1’-(2-Methoxynicotinoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.
Scientific Research Applications
1’-(2-Methoxynicotinoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has diverse applications in scientific research:
Comparison with Similar Compounds
1’-(2-Methoxynicotinoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can be compared with other spirocyclic compounds, such as:
Spiro[benzo[g]indole-2,1’-isobenzofuran] derivatives: These compounds share a similar spirocyclic framework but differ in their specific substituents and biological activities.
Spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1’-isobenzofuran] derivatives: These compounds also feature spirocyclic structures and have been studied for their potential pharmacological applications.
Piperidine derivatives: Compounds like YM-35375, which possess spiro-substituted piperidine moieties, show similar structural features but differ in their specific biological targets and activities.
Properties
IUPAC Name |
1'-(2-methoxypyridine-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-24-16-14(6-4-10-20-16)17(22)21-11-8-19(9-12-21)15-7-3-2-5-13(15)18(23)25-19/h2-7,10H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFXHWKFHODCQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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